In Vivo Antitumor Efficacy: Equipotent to Doxorubicin in Breast Cancer Xenografts
In a study comparing Phortress directly with the standard-of-care chemotherapeutic doxorubicin (Dox), Phortress demonstrated significant antitumor activity in 7 out of 9 (78%) human breast carcinoma xenograft models, a response rate comparable to Dox and independent of estrogen receptor status [1]. Notably, in one xenograft model, Phortress elicited superior activity, and importantly, no model demonstrated complete resistance to Phortress [1].
| Evidence Dimension | In vivo antitumor efficacy in breast cancer xenografts |
|---|---|
| Target Compound Data | Significant activity in 7/9 xenografts; no complete resistance observed |
| Comparator Or Baseline | Doxorubicin: Significant activity in 7/9 xenografts |
| Quantified Difference | Equiactive (7/9 models); Phortress superior in 1 model; no Phortress-resistant model found |
| Conditions | Nine human-derived mammary carcinoma xenograft models cultivated subcutaneously in nude mice |
Why This Matters
This demonstrates that Phortress achieves a clinically relevant level of in vivo efficacy that is on par with a cornerstone chemotherapeutic, providing a strong rationale for its selection in oncology research over less-validated in vivo agents.
- [1] Fichtner, I., Monks, A., Hose, C., Stevens, M. F., & Bradshaw, T. D. (2004). The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models. Breast Cancer Research and Treatment, 87(1), 97–107. View Source
